N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea
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Overview
Description
N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea typically involves the reaction of benzoyl chloride with 2-(2-pyridinyl)ethylamine in the presence of a base, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically obtained through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzoyl and pyridinyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-[2-(2-pyridinyl)ethyl]urea
- N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea
- N-benzoyl-N’-[2-(2-pyridinyl)ethyl]carbamothioyl]benzamide
Uniqueness
N-benzoyl-N’-[2-(2-pyridinyl)ethyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-pyridin-2-ylethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(12-6-2-1-3-7-12)18-15(20)17-11-9-13-8-4-5-10-16-13/h1-8,10H,9,11H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVUIDNTSOFGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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